molecular formula C17H29ClN2 B15160413 2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride

2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride

Cat. No.: B15160413
M. Wt: 296.9 g/mol
InChI Key: NIOJYQNRMDYQSQ-UHFFFAOYSA-N
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Description

2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives This compound is known for its complex structure, which includes a piperidine ring substituted with a phenylethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The phenylethyl group is introduced through substitution reactions, often using reagents like phenylethyl bromide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylethyl bromide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic applications, including as an analgesic or anesthetic.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    Meperidine: Another opioid analgesic with structural similarities.

    Methadone: A synthetic opioid with a different mechanism of action but some structural resemblance.

Uniqueness

2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both phenylethyl and methyl groups

Properties

Molecular Formula

C17H29ClN2

Molecular Weight

296.9 g/mol

IUPAC Name

2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride

InChI

InChI=1S/C17H28N2.ClH/c1-17(2,18)14-19-12-10-16(11-13-19)9-8-15-6-4-3-5-7-15;/h3-7,16H,8-14,18H2,1-2H3;1H

InChI Key

NIOJYQNRMDYQSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC(CC1)CCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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